molecular formula C13H12F2N2O B3579779 1-(4,5-difluoro-2-methylbenzoyl)-3,5-dimethyl-1H-pyrazole

1-(4,5-difluoro-2-methylbenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B3579779
M. Wt: 250.24 g/mol
InChI Key: KIRWPXOBFWDIOR-UHFFFAOYSA-N
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Description

1-(4,5-Difluoro-2-methylbenzoyl)-3,5-dimethyl-1H-pyrazole is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl and methyl groups

Preparation Methods

The synthesis of 1-(4,5-difluoro-2-methylbenzoyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-difluoro-2-methylbenzoic acid and 3,5-dimethylpyrazole.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) is often used to facilitate the formation of the amide bond.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-(4,5-Difluoro-2-methylbenzoyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted products.

Scientific Research Applications

1-(4,5-Difluoro-2-methylbenzoyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties, which are of interest in the development of sensors and electronic devices.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(4,5-difluoro-2-methylbenzoyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors involved in key biological pathways, modulating their activity.

    Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

1-(4,5-Difluoro-2-methylbenzoyl)-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:

    1-(4,5-Difluoro-2-methylbenzoyl)pyrrolidine: This compound shares a similar benzoyl group but differs in the heterocyclic ring structure, leading to different chemical and biological properties.

    1-(4,5-Difluoro-2-methylbenzoyl)-4-methylpiperidine: Another related compound with a piperidine ring, which exhibits distinct reactivity and applications compared to the pyrazole derivative.

Properties

IUPAC Name

(4,5-difluoro-2-methylphenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O/c1-7-4-11(14)12(15)6-10(7)13(18)17-9(3)5-8(2)16-17/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRWPXOBFWDIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2C(=CC(=N2)C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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